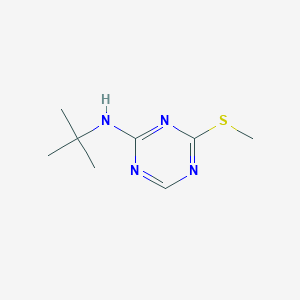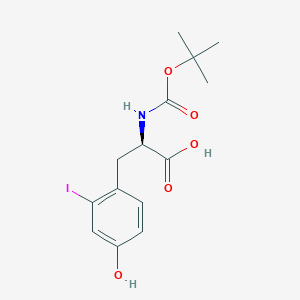
Boc-D-2-Iodotyrosine (Boc-D-Tyr(2-I)-OH)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo-: is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an iodine atom at the second position and a tert-butoxycarbonyl (Boc) protecting group. It is used in various chemical and biological research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- typically involves the iodination of D-tyrosine followed by the introduction of the Boc protecting group. The iodination can be achieved using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, under mild conditions. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: The phenolic hydroxyl group of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Deiodinated D-tyrosine derivatives.
Substitution: Thiolated or aminated derivatives of D-tyrosine.
科学研究应用
Chemistry: D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. The iodine atom serves as a radiolabel for tracking and imaging studies.
Medicine: This compound has potential applications in drug development, particularly in the design of tyrosine kinase inhibitors. Its derivatives are explored for their therapeutic properties.
Industry: In the industrial sector, D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and catalysts.
作用机制
The mechanism of action of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The Boc protecting group ensures the compound’s stability and prevents unwanted side reactions during its interaction with biological targets.
相似化合物的比较
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-4-iodo-
- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo-
Comparison:
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is unique due to the position of the iodine atom, which influences its reactivity and interaction with biological targets.
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-3-iodo- and D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-4-iodo- have different iodine positions, affecting their chemical and biological properties.
- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- differs in its stereochemistry, which can influence its interaction with enzymes and receptors.
属性
分子式 |
C14H18INO5 |
|---|---|
分子量 |
407.20 g/mol |
IUPAC 名称 |
(2R)-3-(4-hydroxy-2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
InChI 键 |
GROOJSTWKMXNKN-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)O)I)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


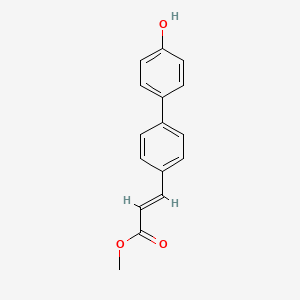
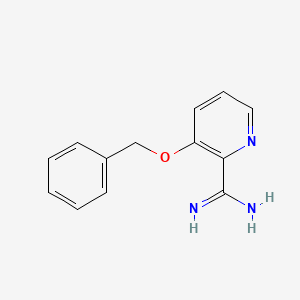

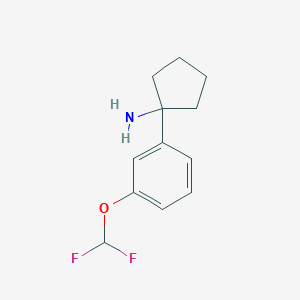
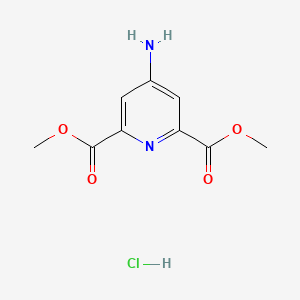
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
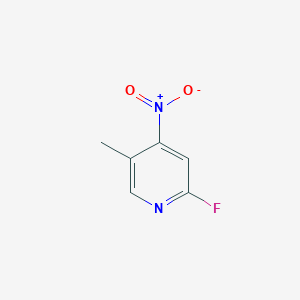
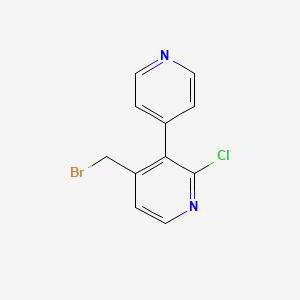
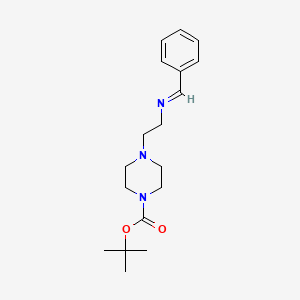
![3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)

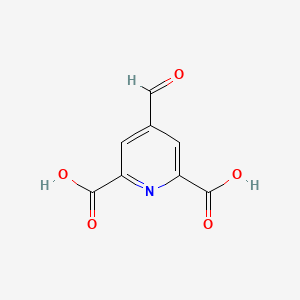
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
